11-Amino-1-undecanethiol hydrochloride

Catalog No.
S1529396
CAS No.
143339-58-6
M.F
C11H26ClNS
M. Wt
239.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Amino-1-undecanethiol hydrochloride

CAS Number

143339-58-6

Product Name

11-Amino-1-undecanethiol hydrochloride

IUPAC Name

11-aminoundecane-1-thiol;hydrochloride

Molecular Formula

C11H26ClNS

Molecular Weight

239.85 g/mol

InChI

InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H

InChI Key

LOQACAFAHHWTBJ-UHFFFAOYSA-N

SMILES

C(CCCCCN)CCCCCS.Cl

Canonical SMILES

C(CCCCCN)CCCCCS.Cl

The exact mass of the compound 11-Amino-1-undecanethiol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

11-Amino-1-undecanethiol hydrochloride (CAS 143339-58-6) is a high-purity bifunctional alkanethiol utilized primarily as a structural precursor for Self-Assembled Monolayers (SAMs) on noble metal substrates [1]. Structurally, it features a thiol headgroup for robust chemisorption onto gold, silver, or platinum, an 11-carbon aliphatic spacer that drives crystalline-like molecular packing via van der Waals interactions, and a terminal primary amine [2]. Supplied as a stable hydrochloride salt, this compound prevents the rapid auto-oxidation typical of free-base thiols, ensuring extended shelf life and reproducible monolayer formation without the need for prior reductive purification [3]. In procurement and material selection, it serves as the benchmark linker for fabricating low-defect, amine-terminated surfaces, enabling downstream bioconjugation, surface-initiated polymerization, and the electrostatic assembly of nanomaterials.

Substituting 11-amino-1-undecanethiol hydrochloride with its free-base counterpart or shorter-chain analogs introduces severe processability and performance failures. The free-base form of the aminothiol is highly susceptible to oxidative dimerization into disulfides during storage, which drastically reduces SAM formation kinetics and requires costly, time-consuming reductive prepurification steps [1]. Furthermore, attempting to substitute the 11-carbon chain with shorter commercially available alternatives, such as cysteamine (2 carbons) or 6-amino-1-hexanethiol (6 carbons), compromises monolayer integrity on planar substrates. Shorter chains lack sufficient hydrophobic van der Waals interactions to drive dense, upright packing, resulting in disordered, liquid-like films with high defect densities and poor electrochemical blocking capabilities [2]. Consequently, for applications requiring a highly ordered, impermeable dielectric barrier with a reactive amine surface, generic substitution is not viable.

Monolayer Packing Density and Electrochemical Blocking on Flat Substrates

On flat polycrystalline gold, the 11-carbon chain of 11-amino-1-undecanethiol hydrochloride drives the formation of a highly ordered, densely packed monolayer via strong intermolecular van der Waals forces. Electrochemical impedance spectroscopy (EIS) reveals that these SAMs achieve a low double-layer capacitance of approximately 2 μF/cm² and a uniform tilt angle of 26° with a thickness of 1.6 nm [1]. In contrast, shorter-chain analogs like cysteamine (2-carbon) fail to achieve this crystalline packing, resulting in disordered films with significantly higher capacitance and defect densities [2].

Evidence DimensionSAM capacitance and structural order
Target Compound Data11-carbon SAM (~2 μF/cm² capacitance, 26° tilt angle, 1.6 nm thickness)
Comparator Or Baseline2-carbon and 6-carbon SAMs (lower packing density, higher permeability)
Quantified DifferenceThe 11-carbon chain achieves a tightly packed dielectric barrier, whereas shorter chains fail to establish crystalline order.
ConditionsPolycrystalline gold substrates analyzed via Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance (QCM).

Buyers designing flat electrochemical biosensors must specify the 11-carbon variant to minimize background current and ensure a uniform presentation of amine groups.

Steric Considerations for Molecular Loading in Nanoporous Networks

While the 11-carbon chain is optimal for flat surfaces, its extended brush-like structure introduces critical steric constraints in highly confined 3D environments. When functionalizing nanoporous gold (np-Au) films, the 11-amino-1-undecanethiol SAM sterically crowds the nanochannels, which significantly hampers the diffusion and loading capacity of target molecules[1]. Direct comparisons show that medium-length chains (6-amino-1-hexanethiol) provide a higher molecular loading capacity in these specific porous architectures because they balance surface charge without physically occluding the pores[1].

Evidence DimensionMolecular loading capacity in nanoporous gold
Target Compound Data11-amino-1-undecanethiol SAM (reduced loading due to steric crowding)
Comparator Or Baseline6-amino-1-hexanethiol SAM (maximum loading capacity)
Quantified Difference6-carbon SAMs yield higher fractional release and volumetric loading in nanopores compared to the sterically hindering 11-carbon chains.
ConditionsNanoporous gold thin films (np-Au) loaded with fluorescein in aqueous buffer.

Prevents procurement errors by directing engineers to use 11-carbon thiols for flat 2D sensors, but to switch to 6-carbon thiols when functionalizing 3D nanoporous materials.

Precursor Stability and Control in Surface-Initiated Polymerization

The hydrochloride salt form of 11-amino-1-undecanethiol provides a critical chemical advantage over the free base during surface-initiated ring-opening polymerizations (ROP). The protonated amine acts as a dormant species that suppresses the uncontrolled Activated Monomer Mechanism (AMM) when reacting with N-carboxyanhydrides (NCAs) [1]. Because the hydrochloride salt is less nucleophilic than the parent amine, it requires controlled deprotonation to propagate, allowing for the precise, stepwise synthesis of well-defined polypeptide brushes on gold surfaces [1].

Evidence DimensionPolymerization pathway control
Target Compound DataHydrochloride salt (dormant amine, suppresses AMM)
Comparator Or BaselineFree primary amine (triggers rapid, uncontrolled AMM)
Quantified DifferenceThe salt form enables controlled, stepwise ring-opening polymerization, whereas the free base yields uncontrolled side reactions.
ConditionsSurface-initiated ring-opening polymerization of alpha-amino acid N-carboxyanhydrides (NCAs) on gold SAMs.

Essential for materials scientists who require strict kinetic control and reproducibility when grafting polymer brushes onto metal substrates.

Flat Electrochemical Biosensor Fabrication

Ideal for creating the foundational dielectric blocking layer on planar gold electrodes. The 11-carbon chain minimizes background capacitance (~2 μF/cm²), while the terminal amines serve as reliable covalent anchor points (via EDC/NHS or glutaraldehyde chemistry) for antibodies, aptamers, or enzymes [1].

Surface-Initiated Polypeptide Synthesis

The preferred initiator for grafting poly(amino acid) brushes onto noble metals. The hydrochloride salt ensures the amine remains dormant until intentionally activated, preventing runaway side reactions during N-carboxyanhydride (NCA) ring-opening polymerization [2].

Noble Metal Nanoparticle Functionalization

Used to functionalize gold nanoparticles with a stable, highly ordered, positively charged corona. This enables the precise electrostatic assembly of the nanoparticles onto negatively charged templates, such as oxidized carbon nanotubes or DNA scaffolds, avoiding the structural disorder seen with shorter-chain thiols [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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